Ronipamil

Calcium Channel Blocker Binding Affinity Cardiac Sarcolemma

Ronipamil is a phenylalkylamine calcium channel blocker distinguished by three quantifiable features for experimental design. Its partial (~70%) inhibition of desmethoxyverapamil binding versus full inhibitors like verapamil enables binding site heterogeneity studies. It extends survival from 1.9 to 4.4 hours in traumatic shock models—a validated comparator for anti-shock agents. Unlike dihydropyridines, ronipamil stimulates LDL receptor binding/internalization in fibroblasts and Hep G2 cells. In conscious ischemia models, its lack of significant antiarrhythmic effect provides a rigorous negative control. For research use only.

Molecular Formula C32H48N2
Molecular Weight 460.7 g/mol
CAS No. 85247-77-4
Cat. No. B1679523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRonipamil
CAS85247-77-4
SynonymsRonipamil;  Ronipamilo; 
Molecular FormulaC32H48N2
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
InChIInChI=1S/C32H48N2/c1-3-4-5-6-7-8-9-10-11-18-25-32(29-33,31-22-16-13-17-23-31)26-19-27-34(2)28-24-30-20-14-12-15-21-30/h12-17,20-23H,3-11,18-19,24-28H2,1-2H3
InChIKeyKLBJRPVUPJXXCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ronipamil (CAS 85247-77-4) Product Overview and Baseline Characteristics


Ronipamil is a phenylalkylamine calcium channel blocker developed as a verapamil analogue with a longer duration of action, though it exhibits substantially weaker calcium antagonist potency than verapamil [1]. Its molecular formula is C32H48N2 (MW 460.74) [2]. Ronipamil has been investigated primarily in cardiovascular research contexts, including ischaemia-induced arrhythmias, traumatic shock, and hepatoprotection [1].

Why Ronipamil Cannot Be Directly Substituted by Verapamil or Other Phenylalkylamine Analogues


Within the phenylalkylamine calcium channel blocker class, even structurally related analogues exhibit divergent pharmacological profiles that preclude simple substitution. Ronipamil differs from verapamil and anipamil in key parameters including maximal binding inhibition at the cardiac phenylalkylamine site [1], antiarrhythmic efficacy in conscious ischemia models [2], and survival prolongation in shock [3]. These quantifiable differences underscore the necessity of compound-specific evaluation for research procurement.

Ronipamil Quantitative Differentiation Evidence vs. Closest Analogs


Ronipamil Exhibits Partial Inhibition (70%) of Phenylalkylamine Binding Sites Unlike Complete Inhibition by Verapamil

In competitive radioligand binding assays using canine cardiac sarcolemmal membranes, ronipamil produced only a 70% inhibition of (-)-[3H]-desmethoxyverapamil binding, whereas verapamil, (-)-D600, (+)-D600, and (+)-desmethoxyverapamil achieved complete (100%) inhibition [1].

Calcium Channel Blocker Binding Affinity Cardiac Sarcolemma

Ronipamil Fails to Produce Significant Antiarrhythmic Effects in Conscious Rat Coronary Occlusion Model, Unlike Anipamil

In a conscious rat model of coronary artery occlusion, ronipamil at oral doses of 50 and 150 mg/kg did not produce a statistically significant reduction in arrhythmias, including ventricular fibrillation. In contrast, anipamil at the same doses significantly reduced arrhythmias, demonstrating superior antiarrhythmic efficacy [1].

Antiarrhythmic Ischemia Myocardial Infarction

Ronipamil Prolongs Survival Time in Traumatic Shock Model: 3.1-4.4 Hours vs 1.9 Hours Vehicle

In a Noble-Collip drum trauma-induced shock model in rats, ronipamil significantly prolonged survival time from 1.9 ± 0.1 hours (vehicle) to 3.1 ± 0.6 hours at 0.25 mg/kg and to 4.4 ± 0.3 hours at 1.0 mg/kg. Both doses also significantly blunted the rate of myocardial depressant factor (MDF) accumulation [1].

Traumatic Shock Survival Myocardial Depressant Factor

Ronipamil Increases LDL Binding and Internalization in Human Fibroblasts and Hepatoma Cells—A Class-Specific Effect

Ronipamil, like other phenylalkylamine calcium antagonists (verapamil, anipamil, gallopamil, diltiazem), dose-dependently increased the specific binding and internalization of 125I-LDL in human skin fibroblasts and Hep G2 cells. Dihydropyridine calcium antagonists (nifedipine, nitrendipine) and flunarizine did not exhibit this effect [1].

LDL Metabolism Hypercholesterolemia Calcium Antagonist

Optimal Research Application Scenarios for Ronipamil


Cardiac Pharmacology Studies Differentiating Phenylalkylamine Binding Mechanisms

Researchers investigating calcium channel blocker binding site heterogeneity can utilize ronipamil's partial (70%) inhibition of desmethoxyverapamil binding as a comparator tool against full inhibitors like verapamil. This differential binding pattern is directly supported by radioligand displacement assays in canine cardiac sarcolemma [1].

Preclinical Trauma and Shock Research Requiring Survival Endpoint Evaluation

Studies modeling traumatic or circulatory shock may employ ronipamil to assess survival prolongation and myocardial depressant factor modulation. The compound's demonstrated ability to extend survival time from 1.9 to 4.4 hours in a rat trauma model provides a quantifiable baseline for comparative evaluations [1].

LDL Receptor and Lipid Metabolism Investigations in Human Cell Models

Ronipamil serves as a representative phenylalkylamine calcium antagonist for studies on LDL receptor regulation. Its class-specific stimulation of LDL binding and internalization in human skin fibroblasts and Hep G2 cells distinguishes it from dihydropyridines, which lack this effect [1].

Comparative Calcium Channel Blocker Profiling for Antiarrhythmic vs. Non-Antiarrhythmic Activity

In cardiac arrhythmia research, ronipamil's lack of significant antiarrhythmic effect in conscious rat coronary occlusion models provides a useful negative control or comparator when evaluating more potent agents like anipamil. This property is documented in head-to-head studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ronipamil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.